N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide is a synthesized organic compound with potential applications in various scientific fields. The chemical structure is comprised of a triazine ring, pyrazine carboxamide, and a dimethylamino group, endowing it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide typically involves a multi-step process:
Formation of the Triazine Core: : The core structure can be synthesized by reacting cyanuric chloride with dimethylamine and piperidine under controlled conditions, such as low temperature to avoid side reactions.
Coupling with Pyrazine Carboxamide: : The final step involves coupling the triazine derivative with pyrazine-2-carboxamide, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial synthesis could follow similar steps with optimizations for scale, such as continuous flow reactors for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the dimethylamino group, forming N-oxide derivatives.
Reduction: : Reduction can occur, especially in the triazine ring, leading to partially hydrogenated products.
Substitution: : Nucleophilic substitution reactions are common, particularly on the triazine ring due to the electron-withdrawing effects of the dimethylamino and piperidine substituents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other peroxides.
Reduction: : Metal hydrides like sodium borohydride or lithium aluminium hydride.
Substitution: : Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: : N-oxide derivatives.
Reduction Products: : Hydrogenated triazine ring compounds.
Substitution Products: : Varied depending on the nucleophile used, leading to diverse triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, including potential catalysts or ligands in coordination chemistry.
Biology and Medicine
In biology and medicine, it exhibits potential as a therapeutic agent due to its unique structure, which may interact with specific biological targets, showing antimicrobial or anticancer activity.
Industry
In the industrial sector, this compound may serve as an intermediate for the production of agrochemicals or pharmaceuticals, owing to its versatile reactivity.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, the triazine ring might interact with nucleotide-binding sites, while the pyrazine carboxamide can form hydrogen bonds with amino acid residues, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide
N-((4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide
Uniqueness
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide stands out due to its specific substituents that enhance its solubility and interaction with biological molecules, potentially leading to higher efficacy in biological applications.
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Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O/c1-23(2)15-20-13(11-19-14(25)12-10-17-6-7-18-12)21-16(22-15)24-8-4-3-5-9-24/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMXFBSDMSTJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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